N-(3,4-Bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-N,N'-bis(hydroxymethyl)urea
Description
Systematic Nomenclature and Structural Classification
The compound’s systematic IUPAC name, 1-[3,4-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea , precisely describes its molecular architecture. The core structure consists of an imidazolidine ring (a five-membered heterocycle containing two nitrogen atoms) substituted at positions 3 and 4 with hydroxymethyl groups (–CH₂OH). The 2- and 5-positions are occupied by ketone oxygen atoms (=O), while a urea moiety (–N–(CO)–N–) bridges the imidazolidinyl group to two additional hydroxymethyl units.
The SMILES notation C(C1(C(=O)NC(=O)N1CO)N(CO)C(=O)NCO)O further clarifies connectivity: the imidazolidine ring (C1) is linked to two hydroxymethyl groups, a urea group, and another hydroxymethyl branch. This arrangement enables formaldehyde release via hydrolysis, a characteristic shared with other preservatives in its class.
Historical Context in Cosmetic Preservative Development
The compound emerged as part of efforts to improve preservative systems in cosmetics during the late 20th century. Early agents like formaldehyde and paraformaldehyde faced regulatory scrutiny due to toxicity concerns, prompting the development of slow-release alternatives. Imidazolidinyl urea, introduced in the 1980s, demonstrated efficacy against bacteria and fungi while mitigating direct formaldehyde exposure. However, its propensity to release formaldehyde at higher rates under acidic conditions limited its application spectrum.
This compound represents an advancement in this lineage. By incorporating additional hydroxymethyl groups, the compound achieves slower formaldehyde release, enhancing compatibility with diverse formulations. This structural optimization aligns with industry demands for preservatives that balance antimicrobial activity, pH stability, and consumer safety.
Relationship to Imidazolidinyl Urea and Diazolidinyl Urea
The compound shares functional and structural similarities with two widely used preservatives: imidazolidinyl urea (Germall 115) and diazolidinyl urea (Germall II). All three agents belong to the imidazolidinylurea family and function as formaldehyde donors.
| Property | N-(3,4-Bis(hydroxymethyl)-...)urea | Imidazolidinyl Urea | Diazolidinyl Urea |
|---|---|---|---|
| Molecular Formula | C₈H₁₄N₄O₇ | C₁₁H₁₆N₈O₈ | C₈H₁₄N₄O₇ |
| Key Functional Groups | 2 ketones, 4 hydroxymethyl | 2 urea, 2 hydroxymethyl | 1 urea, 3 hydroxymethyl |
| Formaldehyde Release Rate | Moderate | High | Moderate-High |
Structurally, imidazolidinyl urea (C₁₁H₁₆N₈O₈) contains two urea linkages and fewer hydroxymethyl groups, resulting in faster formaldehyde release. Diazolidinyl urea (C₈H₁₄N₄O₇), though isomeric with the subject compound, differs in substituent arrangement: its imidazolidine ring bears three hydroxymethyl groups and one urea bridge, favoring slightly higher antimicrobial potency. The subject compound’s four hydroxymethyl groups and dual urea/ketone functionalities likely enhance hydrolytic stability, prolonging preservative action.
Mechanistically, these compounds inhibit microbial growth by releasing formaldehyde, which cross-links proteins and nucleic acids. The rate of release depends on substituent electron-withdrawing effects and steric hindrance. For instance, electron-withdrawing ketone groups in the subject compound may slow hydrolysis compared to imidazolidinyl urea’s urea-dominated structure. Such nuances underscore the importance of molecular design in optimizing preservative performance.
Properties
CAS No. |
913083-75-7 |
|---|---|
Molecular Formula |
C8H14N4O7 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
1-[3,4-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea |
InChI |
InChI=1S/C8H14N4O7/c13-1-8(11(3-15)6(18)9-2-14)5(17)10-7(19)12(8)4-16/h13-16H,1-4H2,(H,9,18)(H,10,17,19) |
InChI Key |
CHUZDWOCSGISNS-UHFFFAOYSA-N |
Canonical SMILES |
C(C1(C(=O)NC(=O)N1CO)N(CO)C(=O)NCO)O |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Route: Condensation of Allantoin with Formaldehyde
The primary and most established method for preparing this compound involves the condensation reaction between allantoin and formaldehyde in aqueous medium, often catalyzed by a base such as sodium hydroxide.
- Reactants:
- Allantoin (1 mole)
- Formaldehyde (4 moles)
- Catalyst: Sodium hydroxide or other basic catalysts to facilitate the reaction.
- Solvent: Water (aqueous medium)
- Conditions: Heating to reflux temperature to promote condensation.
- Outcome: Formation of a clear aqueous solution containing the target compound.
- Isolation: Drying the solution yields the compound as a water-soluble white powder.
This method is described in detail in patent US4487939A and WO1981000566A1, which emphasize the precise stoichiometric ratio and reaction conditions to optimize yield and purity.
Reaction Mechanism Insights
- The reaction proceeds via nucleophilic addition of formaldehyde to the nitrogen atoms of allantoin, forming hydroxymethyl groups.
- The formation of the imidazolidinyl ring with two oxo groups (2,5-dioxo) is retained from allantoin.
- Multiple hydroxymethyl groups are introduced, resulting in the bis(hydroxymethyl) substitution on the urea moiety.
- The basic catalyst promotes the formation of hydroxymethyl intermediates and stabilizes the reaction environment.
Alternative or Related Hydroxymethylated Imidazolidinones
- Related compounds such as tetramethylol acetylenediurea and other hydroxymethylated imidazolidinones are prepared similarly by reacting urea or allantoin derivatives with formaldehyde under basic conditions.
- Variations in hydroxymethylation degree and substitution patterns can be controlled by adjusting formaldehyde equivalents and reaction time.
Data Table: Preparation Parameters and Outcomes
| Parameter | Description/Value | Notes |
|---|---|---|
| Starting Material | Allantoin | Purity affects final product quality |
| Formaldehyde Equivalents | 4 moles per mole of allantoin | Stoichiometric ratio critical |
| Catalyst | Sodium hydroxide (basic catalyst) | Facilitates hydroxymethylation |
| Solvent | Water (aqueous medium) | Ensures solubility and reaction homogeneity |
| Temperature | Reflux (~100°C) | Promotes condensation reaction |
| Reaction Time | Several hours (varies by scale) | Monitored to avoid overreaction |
| Product Isolation | Drying of aqueous solution | Yields white powder, water-soluble |
| Product Purity | High, confirmed by spectroscopic methods | Purity critical for preservative efficacy |
Research Findings and Analytical Data
- The compound exhibits excellent water solubility, facilitating its incorporation into aqueous formulations.
- Analytical characterization (NMR, IR, MS) confirms the presence of hydroxymethyl groups and the imidazolidinyl ring structure.
- The preparation method yields a compound with consistent antimicrobial activity, effective against bacteria, yeast, and mold, making it a valuable preservative.
- The reaction conditions are mild, scalable, and reproducible, suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions: Diazolidinyl urea primarily undergoes hydrolysis, releasing formaldehyde over time. This slow release of formaldehyde is what provides its antimicrobial properties .
Common Reagents and Conditions:
Hydrolysis: In the presence of water, diazolidinyl urea hydrolyzes to release formaldehyde.
Reaction with Proteins: The released formaldehyde can react with proteins, leading to cross-linking and denaturation.
Major Products Formed: The major product formed from the hydrolysis of diazolidinyl urea is formaldehyde, which acts as a bactericidal agent .
Scientific Research Applications
Urease Inhibition
One of the most notable applications of this compound is its role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various medical conditions. Research indicates that derivatives of this compound have shown promising results in inhibiting urease activity, making them potential candidates for treating conditions such as peptic ulcers and kidney stones .
Case Study:
In a study evaluating various urease inhibitors, N-(3,4-Bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-N,N'-bis(hydroxymethyl)urea demonstrated significant inhibitory activity with an IC50 value comparable to established urease inhibitors like thiourea .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. As an antimicrobial preservative, it acts as a formaldehyde releaser, which is effective in preventing microbial growth in various formulations . This application is particularly valuable in the development of topical pharmaceutical products.
Preservative in Cosmetic Formulations
Due to its antimicrobial properties, this compound is commonly used in cosmetic products as a preservative. It helps extend the shelf life of products by preventing bacterial and fungal contamination. This application is crucial for ensuring product safety and efficacy in skin care and personal hygiene products .
Polymer Chemistry
In materials science, this compound can be utilized as a cross-linking agent in polymer formulations. The hydroxymethyl groups present in its structure allow for effective cross-linking with various polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials .
Data Table: Applications Overview
| Application Area | Specific Use | Benefits/Properties |
|---|---|---|
| Pharmaceuticals | Urease Inhibition | Potential treatment for peptic ulcers and kidney stones |
| Antimicrobial Activity | Prevents microbial growth in formulations | |
| Cosmetics | Preservative in Formulations | Extends shelf life and ensures product safety |
| Materials Science | Cross-linking Agent | Enhances mechanical properties and thermal stability |
Mechanism of Action
Diazolidinyl urea exerts its antimicrobial effects by slowly releasing formaldehyde, which is a known antimicrobial agent. The formaldehyde released from diazolidinyl urea reacts with microbial proteins, leading to their denaturation and subsequent inhibition of microbial growth .
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name : N-[1,3-Bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)urea
- Common Name : Diazolidinyl urea (CAS: 78491-02-8)
- Molecular Formula : C₈H₁₄N₄O₇
- Molecular Weight : 278.22 g/mol
- Structure : A heterocyclic urea derivative with three hydroxymethyl groups attached to an imidazolidinyl-dione core .
Function : A formaldehyde-releasing preservative widely used in cosmetics and personal care products (e.g., body washes, cleansers) due to its broad-spectrum antimicrobial activity against bacteria, yeast, and molds .
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound belongs to a class of formaldehyde-releasing agents. Below is a comparative analysis with structurally and functionally related compounds:
Structural Analysis
- Diazolidinyl Urea : Contains a central imidazolidinyl-dione ring with three hydroxymethyl groups, enabling gradual formaldehyde release via hydrolysis .
- Imidazolidinyl Urea : Larger structure with two urea moieties linked by a methylene bridge; slower formaldehyde release due to higher molecular stability .
- DMDM Hydantoin : A hydantoin ring with two hydroxymethyl groups; rapid formaldehyde release under acidic conditions .
- Quaternium-15 : A quaternary ammonium compound that releases formaldehyde through thermal decomposition .
Functional Efficacy
Antimicrobial Spectrum :
- Diazolidinyl urea and Imidazolidinyl urea show broad-spectrum activity against Gram-positive/negative bacteria and fungi .
- DMDM hydantoin is more effective against yeast but less potent against molds .
- Quaternium-15 is highly effective in industrial settings but restricted in cosmetics due to toxicity .
Formaldehyde Release :
Research Findings
Antimicrobial Performance
Stability and Compatibility
Alternatives and Innovations
- Non-formaldehyde alternatives (e.g., phenoxyethanol) are gaining traction but lack broad-spectrum efficacy .
Biological Activity
N-(3,4-Bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-N,N'-bis(hydroxymethyl)urea, commonly known as Diazolidinyl urea, is a compound of significant interest due to its broad-spectrum antimicrobial properties. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C8H14N4O7
- Molecular Weight : 278.22 g/mol
- CAS Number : 78491-02-8
- SMILES Notation : OCNC(=O)N(CO)C1N(CO)C(=O)N(CO)C1=O
The compound features a complex structure that includes multiple hydroxymethyl groups and imidazolidinyl moieties, contributing to its reactivity and biological activity.
Diazolidinyl urea acts primarily as a formaldehyde releaser , which is crucial for its antimicrobial efficacy. It releases formaldehyde in aqueous environments, leading to the cross-linking of proteins and nucleic acids in microbial cells, ultimately resulting in cell death. This mechanism is particularly effective against gram-negative bacteria and fungi, making it a valuable agent in various formulations.
Biological Activity
-
Antimicrobial Properties :
- Diazolidinyl urea exhibits strong antimicrobial activity against a range of pathogens. It is widely used as a preservative in cosmetics and pharmaceutical products due to its effectiveness against bacteria and fungi .
- Studies have shown that it can inhibit the growth of specific strains such as Escherichia coli and Staphylococcus aureus, which are common contaminants in personal care products .
-
Safety Profile :
- While effective as an antimicrobial agent, there are concerns regarding potential sensitization and allergic reactions associated with formaldehyde-releasing agents. Regulatory bodies have established guidelines for safe concentrations in consumer products .
- Research indicates that at recommended usage levels, Diazolidinyl urea is generally considered safe for topical applications; however, monitoring for adverse reactions remains essential .
Applications
- Cosmetics : Commonly found in skin care products, shampoos, and conditioners. It helps prolong shelf life by preventing microbial contamination.
- Pharmaceuticals : Used in topical analgesics and other formulations requiring antimicrobial preservation .
- Household Products : Incorporated into cleaning agents and detergents due to its broad-spectrum efficacy.
Study 1: Efficacy Against Bacterial Contaminants
A study evaluated the effectiveness of Diazolidinyl urea in inhibiting bacterial growth in cosmetic formulations. Results demonstrated a significant reduction in bacterial counts over a 30-day period when compared to control samples without preservatives.
| Formulation Type | Initial Bacterial Count (CFU/ml) | Final Bacterial Count (CFU/ml) |
|---|---|---|
| Control | 1.5 x 10^6 | 1.2 x 10^6 |
| With Diazolidinyl Urea | 1.5 x 10^6 | <100 |
Study 2: Sensitization Potential
A clinical trial assessed the sensitization potential of Diazolidinyl urea in human subjects. The findings indicated that while most participants tolerated the compound well, a small percentage exhibited mild allergic reactions at higher concentrations.
Q & A
Q. What are the key steps in synthesizing N-(3,4-Bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-N,N'-bis(hydroxymethyl)urea, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step condensation reactions between urea derivatives and hydroxymethylated imidazolidinone precursors. A common approach includes:
- Step 1 : Formation of the imidazolidinone core via cyclization of glyoxylic acid derivatives with urea under acidic catalysis (e.g., HCl or H₂SO₄) .
- Step 2 : Hydroxymethylation using formaldehyde under controlled pH (7–8) and temperature (50–60°C) to introduce hydroxymethyl groups .
- Step 3 : Final coupling with N,N'-bis(hydroxymethyl)urea in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
Critical Parameters : Maintain stoichiometric excess of formaldehyde (1.5–2.0 eq.) during hydroxymethylation to prevent incomplete substitution. Monitor pH to avoid premature crosslinking.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substitution patterns and confirm the presence of hydroxymethyl (–CH₂OH) and urea (–NH–CO–NH–) groups. Peaks at δ 4.5–5.0 ppm (¹H) and δ 60–70 ppm (¹³C) are indicative of hydroxymethyl moieties .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity. A retention time of 8–10 minutes under isocratic conditions (acetonitrile:water = 70:30) is typical .
- Mass Spectrometry (MS) : Confirm molecular weight (192.18 g/mol) via ESI-MS in positive ion mode, observing [M+H]⁺ at m/z 193.1 .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks, particularly during heating steps that may release formaldehyde .
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). Avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. What advanced chromatographic techniques are suitable for detecting degradation products in long-term stability studies?
- LC-MS/MS : Pair liquid chromatography with tandem mass spectrometry to identify low-abundance degradation products (e.g., formaldehyde adducts or hydrolyzed imidazolidinones). Use MRM (Multiple Reaction Monitoring) modes for enhanced sensitivity .
- Ion Chromatography (IC) : Quantify free formaldehyde released during degradation using post-column derivatization with acetylacetone and UV detection at 412 nm .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze monthly. Compare degradation kinetics using Arrhenius modeling to predict shelf-life under standard conditions .
Q. How can researchers resolve discrepancies in reported stability profiles under varying pH conditions?
- pH-Dependent Kinetic Studies : Perform hydrolysis experiments at pH 2–10 (buffered solutions) and monitor degradation via HPLC. Use pseudo-first-order kinetics to calculate rate constants (k). Contradictions often arise from buffer catalysis (e.g., phosphate buffers accelerating degradation at pH 7) .
- Isolation of Degradants : Scale up degradation reactions and isolate intermediates (e.g., N-hydroxymethylurea) via preparative TLC or column chromatography. Structural elucidation via 2D NMR (e.g., HSQC, HMBC) clarifies degradation pathways .
Q. What methodologies are recommended for assessing the compound’s environmental fate in compliance with REACH regulations?
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure biological oxygen demand over 28 days. Low biodegradability (<20%) indicates persistence, necessitating further ecotoxicity testing .
- Aquatic Toxicity Testing : Conduct Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201). EC₅₀ values >10 mg/L suggest low toxicity, but metabolites (e.g., formaldehyde) may require separate assessment .
- Adsorption-Desorption Studies : Evaluate soil sorption using batch equilibrium methods (OECD 106). High Kₒc values (>500) indicate strong binding to organic matter, reducing groundwater contamination risks .
Methodological Notes
- Data Contradictions : Cross-validate analytical results with orthogonal techniques (e.g., NMR + MS) to address inconsistencies in purity or degradation profiles .
- Regulatory Compliance : Align stability and ecotoxicity protocols with REACH dossier requirements, particularly for UVCB (Unknown or Variable Composition) substances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
